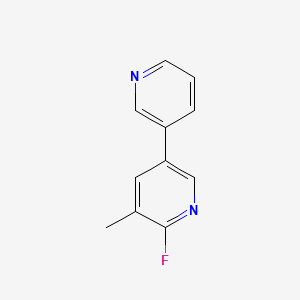

2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methyl-5-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-8-5-10(7-14-11(8)12)9-3-2-4-13-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAQURCLZBILHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Fluoro 3 Methyl 5 Pyridin 3 Yl Pyridine

Retrosynthetic Disconnection Analysis and Precursor Identification

A retrosynthetic analysis of 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine reveals several possible disconnections to identify logical precursor molecules. The most apparent disconnection is at the carbon-carbon bond linking the two pyridine (B92270) rings.

This primary disconnection leads to two key synthons: a nucleophilic 2-fluoro-3-methyl-5-pyridyl fragment and an electrophilic 3-pyridyl fragment, or vice versa. These synthons can be represented by various real-world chemical reagents.

Figure 1: Retrosynthetic Disconnection of this compound

In this retrosynthetic scheme, M1 could be a boronic acid or ester, a stannane, or a zinc-halide, making the 2-fluoro-3-methylpyridine (B30981) component the nucleophile. Correspondingly, Y on the 3-pyridyl component would be a halide (Br, I) to act as the electrophile. Alternatively, the functionalities can be reversed.

Approaches for Pyridine Ring Functionalization and Fluorination

The synthesis of the key precursor, the substituted 2-fluoropyridine (B1216828), is a critical step. One common precursor is 2-fluoro-5-bromo-3-methylpyridine . The synthesis of this intermediate can be approached in several ways:

Halogenation and Fluorination: Starting from a suitable methylpyridine derivative, a sequence of halogenation reactions can introduce the bromine and fluorine atoms. For instance, 2-amino-3-methylpyridine (B33374) can undergo bromination followed by a Sandmeyer-type reaction or a Balz-Schiemann reaction to introduce the fluorine. Alternatively, direct fluorination of a suitably substituted pyridine ring can be achieved using electrophilic fluorinating agents, though this can sometimes lead to issues with regioselectivity. A patent describes the preparation of similar fluoropyridine compounds through diazotization of an aminopyridine in the presence of hydrogen fluoride (B91410). google.com Another patented method involves the direct fluorination of a dichloromethylpyridine derivative using reagents like anhydrous HF. google.com

Strategies for Constructing the Inter-Pyridine Carbon-Carbon Bond

The formation of the C-C bond between the two pyridine rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The choice of reaction depends on the nature of the precursors (M1 and Y in Figure 1). The most common strategies involve:

Suzuki-Miyaura Coupling: This involves the reaction of a pyridyl boronic acid or boronic ester with a halopyridine. For the synthesis of the target molecule, this would typically involve the coupling of 2-fluoro-3-methyl-5-bromopyridine with 3-pyridylboronic acid .

Stille Coupling: This reaction utilizes a pyridylstannane and a halopyridine. A possible route would be the reaction of a tributylstannyl derivative of 2-fluoro-3-methylpyridine with 3-bromopyridine (B30812).

Negishi Coupling: This involves the use of an organozinc reagent. A 2-fluoro-3-methyl-5-pyridylzinc halide could be coupled with a 3-halopyridine.

Catalytic Approaches to Carbon-Carbon Bond Formation

The success of the synthesis of this compound heavily relies on the efficiency of the chosen cross-coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium catalysts are the most widely used for the formation of biaryl linkages. google.com

The Suzuki-Miyaura reaction is often the method of choice due to the relatively low toxicity of the boron-containing reagents and the mild reaction conditions. libretexts.org The general mechanism involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the final product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | nih.gov |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH | Reflux | Moderate to Excellent | guidechem.com |

| Pd(dppf)Cl₂ | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | Fair to Low | researchgate.net |

This table presents typical conditions for Suzuki-Miyaura reactions involving bromopyridines, which could be adapted for the synthesis of this compound.

The Stille reaction involves the coupling of an organostannane with an organic halide catalyzed by palladium. guidechem.com This method is known for its tolerance of a wide variety of functional groups. wikipedia.org The synthesis of the target compound could be envisioned through the reaction of 2-fluoro-3-methyl-5-(tributylstannyl)pyridine (B1317847) with 3-bromopyridine. The general mechanism is similar to the Suzuki coupling, with the transmetalation step involving the organostannane. guidechem.com

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boron or tin counterparts. organic-chemistry.orgnih.gov This increased reactivity can be advantageous, especially for challenging coupling partners. beilstein-journals.org The reaction of a 2-fluoro-3-methyl-5-pyridylzinc halide with 3-bromopyridine in the presence of a palladium or nickel catalyst would be a viable route. organic-chemistry.orggoogleapis.com The organozinc reagent can be prepared in situ from the corresponding bromopyridine. nih.gov

Table 2: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Nucleophile | Electrophile | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron compound | Halide, Triflate | Pd | Low toxicity of boron reagents, mild conditions | Potential for protodeboronation |

| Stille | Organostannane | Halide, Triflate | Pd | High functional group tolerance | Toxicity of tin reagents and byproducts |

| Negishi | Organozinc compound | Halide, Triflate | Pd, Ni | High reactivity, good for challenging substrates | Air and moisture sensitivity of zinc reagents |

Copper-Mediated Coupling Reactions

While palladium is the dominant metal for these transformations, copper-mediated couplings can also be employed. Copper catalysis can sometimes offer different reactivity and selectivity profiles. Copper-mediated reactions are particularly relevant in radiofluorination but can also be applied to standard organic synthesis.

Nickel-Catalyzed Processes for Aryl-Aryl Linkages

Nickel catalysts have emerged as a more cost-effective alternative to palladium for cross-coupling reactions. They have shown high efficacy in the coupling of heteroaryl halides with both organoboron and organozinc reagents. nih.gov Nickel catalysts can be particularly effective for the coupling of challenging substrates, including those with multiple heteroatoms. The development of new ligands has significantly expanded the scope and functional group tolerance of nickel-catalyzed cross-couplings. nih.gov

Direct and Selective Fluorination Techniques for Pyridine Rings

The introduction of a fluorine atom onto a pyridine ring is a challenging yet crucial step. Due to the electron-deficient nature of the pyridine ring, it is generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at positions 2 and 4. The presence of substituents, such as the methyl group in the target molecule, further directs the regioselectivity of the fluorination.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org While elemental fluorine can be used for direct fluorination, its high reactivity and aggressive nature often lead to a lack of selectivity and are difficult to handle, necessitating low temperatures (e.g., -40°C to +25°C). google.com

Modern electrophilic fluorination predominantly employs N-F reagents, which are more stable, safer, and easier to handle. wikipedia.org Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the fluorination of various aromatic and heteroaromatic compounds, including pyridine derivatives. nih.govacs.orgresearchgate.net The reaction of 1,2-dihydropyridines with Selectfluor can yield fluorinated dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.govmdpi.com

The mechanism of electrophilic fluorination is complex and can proceed through either an Sɴ2 pathway or a single-electron transfer (SET) process. wikipedia.org Recent studies suggest that in some cases, simple pyridines can form halogen bonds with Selectfluor, facilitating the single-electron reduction that initiates radical C-H fluorination. ucmerced.edu The choice of reagent and reaction conditions is critical for controlling the regioselectivity, especially in substituted pyridines. For 3-substituted pyridines, fluorination often occurs selectively at the 2-position. acs.org

Table 1: Common Electrophilic Fluorinating Agents for Pyridine Rings

| Reagent Name | Common Abbreviation | Typical Substrates | Notes |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Pyridines, Imidazo[1,2-a]pyridines, Dihydropyridines | Widely used, commercially available, and relatively safe N-F reagent. acs.orgresearchgate.netmdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Various Aromatics and Heterocycles | A powerful and versatile N-F reagent for fluorination. wikipedia.org |

| Silver(II) fluoride | AgF₂ | Substituted Pyridines | Effective for direct C-H fluorination of pyridines at the position alpha to nitrogen. acs.orgthieme-connect.com |

| Elemental Fluorine | F₂ | Alkyl-substituted pyridines | Highly reactive and aggressive; reactions are often run at low temperatures and diluted with an inert gas. google.com |

Nucleophilic aromatic substitution (SɴAr) is a powerful method for introducing fluorine onto an electron-deficient pyridine ring. This reaction involves the displacement of a suitable leaving group, such as a halide (Cl, Br) or a nitro group (NO₂), by a fluoride anion (F⁻). nih.govresearchgate.net The reaction is particularly effective for positions activated by electron-withdrawing groups. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion. researchgate.net

Common sources of fluoride for SɴAr reactions include alkali metal fluorides like potassium fluoride (KF) and sodium fluoride (NaF), often used in polar aprotic solvents at elevated temperatures. wikipedia.orggoogle.com Phase-transfer catalysts can be employed to enhance the reactivity of the fluoride salt. Another effective reagent is pyridinium (B92312) poly(hydrogen fluoride), which serves as both a solvent and a fluorinating agent. acs.org

A notable advancement is the use of pyridine N-oxides, which activates the ring towards nucleophilic attack. This strategy has enabled the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine, a position that is typically challenging to functionalize via nucleophilic substitution. rsc.orgnih.gov The SɴAr reactions of 2-fluoropyridines are significantly faster than those of corresponding 2-chloropyridines, highlighting the high electronegativity of fluorine which accelerates the reaction. acs.orgnih.gov

Reaction Optimization and Process Development Considerations

Achieving a high-yield, selective, and scalable synthesis of this compound requires careful optimization of multiple reaction parameters. This is particularly true for the cross-coupling step that forms the C-C bond between the two pyridine rings, a reaction most commonly achieved via a palladium-catalyzed process like the Suzuki-Miyaura coupling.

The choice of solvent is critical as it can significantly influence reaction rates, yields, and even the course of the reaction. researchgate.net In fluorination reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are commonly used. acs.org For fluorinations with water-sensitive reagents like AgF₂, rigorously dried solvents were initially considered necessary, though more convenient protocols have since been developed that can tolerate some moisture. acs.org The development of reactions in greener solvents, such as water, is also an area of active research, with some C-H fluorinations being successfully carried out in pure water. rsc.org

In palladium-catalyzed cross-coupling reactions, the solvent system must solubilize the reactants and the catalyst while facilitating the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous basic solution is standard for many Suzuki-Miyaura couplings. mdpi.com The unique solubility properties of organofluorine compounds can also be exploited in what is known as "fluorous chemistry," using fluorine-rich solvents to simplify product purification. wikipedia.org

In palladium-catalyzed cross-coupling reactions, the ligand bound to the palladium center is of paramount importance. researchgate.net It modulates the catalyst's stability, activity, and selectivity. For challenging substrates like heteroaryl halides, specialized ligands are often required. Electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., PPh₃, Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) are widely used to facilitate the key steps of the catalytic cycle, particularly the oxidative addition. nih.govacs.org The design of ligands such as 3-aryl-2-phosphinoimidazo[1,2-a]pyridines has been explored for Suzuki-Miyaura reactions. researchgate.net

Optimizing the catalyst loading is crucial for both economic and environmental reasons. High catalyst loadings can be costly and lead to product contamination with residual palladium, a significant concern in pharmaceutical manufacturing. mdpi.com Research has focused on developing highly active catalytic systems that function at very low loadings, often in the parts-per-million (ppm) range. acs.org Machine learning and automated robotic systems are now being employed to rapidly screen combinations of catalysts, ligands, and conditions to identify optimal, general-purpose protocols for reactions like the Suzuki-Miyaura coupling. chemistryviews.org

Table 2: Factors in Optimizing Palladium-Catalyzed Cross-Coupling

| Parameter | Objective | Common Approaches & Considerations |

| Ligand | Enhance catalyst activity, stability, and selectivity. | Use of bulky, electron-rich phosphines or N-Heterocyclic Carbenes (NHCs) to promote oxidative addition and reductive elimination. researchgate.netnih.gov |

| Catalyst Loading | Minimize cost and metal contamination; maximize turnover number (TON) and turnover frequency (TOF). | Development of highly active catalysts allowing for loadings in the mol% to ppm range. mdpi.comacs.org |

| Base | Activate the boronic acid/ester component. | Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used in aqueous solution. mdpi.com |

| Solvent | Solubilize reagents and facilitate the catalytic cycle. | Mixtures of organic solvents (Dioxane, Toluene, DMF) and water are typical. mdpi.comchemistryviews.org |

Temperature is a critical parameter that must be precisely controlled to ensure high yields and minimize side reactions. Many synthetic steps have narrow optimal temperature ranges. For instance, diazotization reactions, which can be precursors to fluorination via the Balz-Schiemann reaction, are highly temperature-sensitive and typically run at low temperatures (e.g., -5 to 0°C) to prevent decomposition of the diazonium intermediate. researchgate.netacs.org Subsequent fluorination steps may require heating. researchgate.net

Certain fluorination methods require more extreme conditions. Direct fluorination using anhydrous hydrogen fluoride (HF) can necessitate high temperatures (100–250°C) and high pressures (1.0–15.0 MPa) in an autoclave. google.com Conversely, direct fluorination with F₂ gas is often performed at sub-zero temperatures to moderate its extreme reactivity. google.com Catalytic hydrogenations of pyridines to produce piperidines, a related transformation, are also often conducted under high pressures of hydrogen gas (e.g., 50 bar). eurekalert.org Careful monitoring and control of temperature and pressure are therefore essential for process safety, scalability, and achieving the desired product in high purity and yield.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional experiments, is essential for an unambiguous characterization.

While comprehensive, peer-reviewed spectral data for this compound is not extensively published, the principles of NMR analysis allow for a theoretical interpretation of its expected spectrum. The synthesis of this compound has been described in patent literature, such as in patent WO2009109782A1, which details its preparation via a Suzuki coupling reaction between 3-pyridylboronic acid and 5-bromo-2-fluoro-3-methylpyridine. The characterization data from such syntheses are crucial for confirming the final structure.

Proton (¹H) NMR Spectroscopic Principles and Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their electronic environments. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups, like fluorine and the nitrogen atoms in the pyridine (B92270) rings, tend to shift signals to a higher frequency (downfield). The multiplicity of a signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and reveals how many protons are on adjacent atoms.

For this compound, distinct signals are expected for the methyl group and the aromatic protons on both pyridine rings.

Methyl Protons (-CH₃): A singlet is anticipated for the three methyl protons, likely appearing in the upfield region (around 2.0-2.5 ppm).

Fluorinated Pyridine Ring Protons: Two protons are present on this ring. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C6 position. The C6 proton would also be a doublet.

Pyridine Ring Protons: Four protons on the pyridin-3-yl ring will each produce a distinct signal, often in the more downfield region (7.0-9.0 ppm), due to the deshielding effect of the aromatic system and the nitrogen atom. Their multiplicities will be complex due to mutual coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (Note: This table is predictive and based on general principles. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | 2.1 - 2.5 | Singlet (s) |

| H-4 (on fluorinated ring) | 7.5 - 8.0 | Doublet (d) |

| H-6 (on fluorinated ring) | 8.0 - 8.5 | Doublet (d) |

| H-2' (on pyridin-3-yl ring) | 8.8 - 9.1 | Doublet (d) |

| H-4' (on pyridin-3-yl ring) | 8.0 - 8.4 | Doublet of Triplets (dt) |

| H-5' (on pyridin-3-yl ring) | 7.4 - 7.8 | Doublet of Doublets (dd) |

Carbon-13 (¹³C) NMR Spectroscopic Techniques for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a signal, with chemical shifts indicating its electronic environment. The presence of the electronegative fluorine atom will have a significant influence on the chemical shifts of the carbons in the fluorinated pyridine ring, causing a large downfield shift for the carbon directly bonded to it (C-2) and smaller, through-bond coupling effects on adjacent carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (Note: This table is predictive and based on general principles. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 15 - 20 |

| C-2 | 160 - 165 (with large C-F coupling) |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-5 | 130 - 135 |

| C-6 | 145 - 150 |

| C-2' | 148 - 152 |

| C-3' | 132 - 136 |

| C-4' | 135 - 140 |

| C-5' | 123 - 127 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Assessment

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear signals without the need for isotopic enrichment. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic pyridine ring. Furthermore, this signal may exhibit coupling to nearby protons (e.g., H-4), which can provide additional structural confirmation.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of proton networks within the molecule. It would be used to confirm the proton-proton correlations within each of the two pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This is a powerful tool for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between different parts of the molecule, for instance, confirming the bond between the two pyridine rings (C-5 to C-3') and the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the through-space proximity of the methyl group protons to the proton at the C-4 position of the fluorinated pyridine ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its structural features.

C-F Stretch: A strong absorption band, typically in the range of 1250-1000 cm⁻¹, is expected for the carbon-fluorine bond.

Aromatic C=C and C=N Stretching: Multiple bands in the region of 1600-1400 cm⁻¹ would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the two aromatic pyridine rings.

C-H Stretching: Signals for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine rings typically appear in the 900-650 cm⁻¹ region, and their positions can give clues about the substitution pattern.

Table 3: Predicted FT-IR Absorption Bands (Note: This table is predictive and based on general principles. Actual experimental values may vary.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 3000 - 2850 | Medium-Weak |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Strong-Medium |

| C-F Stretch | 1250 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with the chemical formula C₁₁H₉FN₂, the theoretical monoisotopic mass can be calculated with high precision. aobchem.comguidechem.com This exact mass is a crucial parameter for confirming the identity of the compound in complex samples and for distinguishing it from isomers.

Table 2: Theoretical Mass Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₁H₉FN₂ |

| Theoretical Monoisotopic Mass | 188.07498 Da |

| Theoretical Average Mass | 188.2059 g/mol |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Component Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of chemical compounds and to identify and quantify impurities or components within a sample.

In the analysis of this compound, an LC method would first separate the target compound from any starting materials, by-products, or degradation products. The eluent from the LC column is then introduced into the mass spectrometer, which provides mass information for each separated peak. This allows for the confirmation of the main compound's identity and the tentative identification of impurities based on their mass-to-charge ratios. Commercial suppliers of this compound often report a purity of 95% or higher, a value typically determined by LC-MS or a similar chromatographic technique. aobchem.com The development of a robust LC-MS method requires optimization of parameters such as the column type, mobile phase composition, and flow rate to achieve efficient separation. nih.govnih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

To perform Single Crystal X-ray Diffraction (SCXRD), a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. mdpi.comresearchgate.net This analysis yields a complete solid-state structure, including exact bond lengths, bond angles, and the geometry of intermolecular interactions like hydrogen bonding or π-π stacking. ncl.ac.uknih.gov While a specific crystal structure for this compound is not publicly available in the referenced literature, the SCXRD technique remains the gold standard for unambiguously confirming its molecular structure in the solid state.

The structure of this compound features a single C-C bond connecting the two pyridine rings. Rotation around this bond can lead to different spatial arrangements, known as conformational isomers or conformers. SCXRD data is essential for determining the preferred conformation in the solid state by measuring the dihedral (or torsion) angle between the planes of the two aromatic rings.

Investigation of Crystal Packing and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, packing, and intermolecular interactions for the compound this compound. While structural confirmation of analogous fluorinated pyridines is often achieved through X-ray crystallography, detailed research findings, including crystal system, space group, unit cell dimensions, and specific intermolecular forces for this particular compound, are not available in the searched resources.

Therefore, a detailed analysis of its crystal packing and the specific nature of its intermolecular interactions—such as hydrogen bonds, halogen bonds, or π-π stacking—cannot be provided at this time. The generation of data tables on these aspects is consequently not possible.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule. For 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine, such calculations would reveal critical information about its stability, preferred conformation, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. mdpi.com This approach offers a good balance between accuracy and computational cost, making it suitable for molecules of the size and complexity of this compound.

Table 1: Representative Calculated Geometric and Energy Parameters for a Bipyridine-type Molecule (Note: Data for this compound is not publicly available. The following represents typical parameters that would be calculated.)

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | Not Reported |

| Dihedral Angle (Py-Py) (°) | Not Reported |

| C-F Bond Length (Å) | Not Reported |

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. While computationally more demanding than DFT, ab initio calculations can be used to obtain highly accurate electronic structures and energies, often serving as a benchmark for DFT results. researchgate.net For a molecule like this compound, high-accuracy calculations could be particularly useful for refining the understanding of subtle electronic effects, such as the influence of the fluorine atom on the pyridine (B92270) ring's electron distribution.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) Pople-style basis set or the correlation-consistent basis sets (cc-pVTZ), provide more flexibility in describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost. researchgate.net

For DFT calculations, the choice of the exchange-correlation functional, which approximates the complex electron-electron interactions, is crucial. The B3LYP functional, a hybrid functional that combines parts of the exact exchange from Hartree-Fock theory with other exchange and correlation functionals, is a popular choice for organic molecules due to its proven reliability. mdpi.comnih.gov An assessment of different functionals and basis sets would be a necessary first step in a thorough computational study of this compound to ensure the reliability of the calculated properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior in chemical reactions and its electronic transitions.

The HOMO is the orbital that holds the most loosely bound electrons and acts as an electron donor in a reaction. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. For this compound, the location of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The fluorine, methyl, and pyridinyl substituents would influence the energy levels and the distribution of these orbitals across the molecule. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A larger gap indicates greater kinetic stability. mdpi.com Computational methods like DFT are routinely used to calculate the energies of the HOMO and LUMO and to visualize their shapes. mdpi.com

Table 2: Representative Frontier Molecular Orbital Data for a Bipyridine-type Molecule (Note: Data for this compound is not publicly available. The following represents typical parameters that would be calculated.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Not Reported |

| LUMO Energy | Not Reported |

The HOMO-LUMO gap is also related to the electronic transitions of a molecule, which can be observed using techniques like UV-Vis spectroscopy. The energy required to promote an electron from the HOMO to the LUMO corresponds to the lowest energy electronic transition. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths of electronic transitions, which can then be used to predict the absorption spectrum of a molecule. rsc.org For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions (e.g., π→π* or n→π* transitions). This theoretical spectrum could then be compared with experimental data to validate the computational model.

Table 3: Representative Predicted Electronic Transition Data for a Bipyridine-type Molecule (Note: Data for this compound is not publicly available. The following represents typical parameters that would be calculated.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | Not Reported | Not Reported | Not Reported |

Following a comprehensive search for published research, no specific computational or theoretical chemistry investigations detailing the Molecular Electrostatic Potential (MEP) mapping, reactivity indices, or local reactivity descriptors for the compound This compound could be located.

The available literature includes studies on related pyridine derivatives, which employ these theoretical methods. For instance, computational studies on various substituted pyridines have been conducted to analyze their structure, reactivity, and properties using Density Functional Theory (DFT). researchgate.netresearchgate.netnih.gov These types of studies often include the calculation of Molecular Electrostatic Potential surfaces and reactivity descriptors to understand the chemical behavior of the molecules. nih.govresearchgate.net

However, without a dedicated study on this compound, providing scientifically accurate data for the specific subsections requested—such as surface charge distribution, electrophilic/nucleophilic attack sites, chemical hardness, and Fukui functions—is not possible. Generating such an article would require performing novel computational chemistry calculations, which is beyond the scope of this service.

Therefore, the requested article with its specific data tables and detailed research findings cannot be generated at this time due to the absence of the necessary source material in the public domain.

Investigation of Non-Linear Optical (NLO) Properties

The exploration of materials with significant non-linear optical (NLO) properties is a burgeoning field in materials science, driven by the potential for applications in optoelectronics, including optical switching and data storage. ias.ac.in Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are of significant interest. acs.org The NLO response of a material is determined by its molecular structure, and computational methods, especially Density Functional Theory (DFT), have become invaluable tools for predicting and understanding these properties at the molecular level. ias.ac.injournaleras.com

To illustrate the typical computational approach and the nature of the findings, this section will discuss the investigation of NLO properties based on data for a representative pyridine derivative, 5-(Trifluoromethyl)pyridine-2-thiol, which has been the subject of such computational analysis. journaleras.com

The NLO response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation. Computational chemists employ quantum chemical methods to calculate β, along with other related electronic properties such as the dipole moment (μ) and the linear polarizability (α).

DFT is a widely used method for these calculations, often with hybrid functionals like B3LYP and HSEH1PBE, and a suitable basis set such as 6-311+G(d,p). journaleras.comresearchgate.net These calculations are typically performed on the molecule's optimized geometry in the gas phase. The results for a model compound like 5-(Trifluoromethyl)pyridine-2-thiol can be compared to a standard reference material, such as urea, to gauge its potential as an NLO material. journaleras.com

Below is a table of calculated NLO parameters for the illustrative compound, 5-(Trifluoromethyl)pyridine-2-thiol, using two different DFT functionals. journaleras.com

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) | Urea (Reference, B3LYP) |

| Dipole Moment (μ) in Debye | 3.38 D | Not specified | 1.671 D |

| Mean Polarizability (α) in esu | 14.611 x 10-24 | 14.341 x 10-24 | Not specified |

| First Hyperpolarizability (β) in esu | 318.780 x 10-32 | 308.932 x 10-32 | 0.3728 x 10-30 |

| Data sourced from a computational study on 5-(Trifluoromethyl)pyridine-2-thiol for illustrative purposes. journaleras.com |

The data indicates that the calculated first hyperpolarizability (β) for 5-(Trifluoromethyl)pyridine-2-thiol is significantly larger than that of urea, suggesting it could be a promising candidate for NLO applications. journaleras.com The dipole moment and polarizability values also provide insights into the molecule's electronic distribution and its response to an external electric field.

The relationship between a molecule's structure and its NLO properties is a cornerstone of designing new materials for optoelectronics. For pyridine derivatives, several structural factors can influence the first hyperpolarizability (β):

π-Conjugation: A longer path of delocalized π-electrons generally leads to a larger β value. In this compound, the two pyridine rings are linked, allowing for electronic communication between them. acs.org

Donor-Acceptor Groups: The presence of both electron-donating groups (like the methyl group) and electron-withdrawing groups (like the fluorine atom and the nitrogen atoms in the pyridine rings) can create a "push-pull" system. This enhances intramolecular charge transfer upon excitation, which is a major contributor to a large β. mq.edu.au

Substituent Position: The relative positions of the substituents are crucial. The specific arrangement of the fluoro, methyl, and pyridyl groups on the pyridine ring will dictate the magnitude and direction of the dipole moment and the charge transfer, thereby affecting the NLO response. rsc.org

Molecular Symmetry: In general, non-centrosymmetric molecules are required for a non-zero β. The substitution pattern in this compound ensures a lack of an inversion center.

The development of novel NLO materials benefits greatly from computational screening. By calculating the hyperpolarizabilities of various derivatives, researchers can identify promising candidates for synthesis and experimental validation, accelerating the discovery of materials with superior NLO properties for next-generation photonic and optoelectronic devices. ias.ac.in

Reactivity Profiles and Mechanistic Studies of 2 Fluoro 3 Methyl 5 Pyridin 3 Yl Pyridine

Electrophilic Substitution Reactions on the Pyridine (B92270) Rings

Electrophilic aromatic substitution on pyridine is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When substitution does occur, it typically favors the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions. acs.orgfrontiersin.org

Regioselectivity and Positional Activation/Deactivation by Substituents

The regioselectivity of electrophilic attack on 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine is dictated by the combined electronic effects of the fluorine, methyl, and pyridin-3-yl substituents on both pyridine rings.

Fluorinated Pyridine Ring: The fluorine atom at the 2-position is a deactivating group due to its strong inductive electron-withdrawing effect, further reducing the electron density of the ring. Conversely, the methyl group at the 3-position is an activating group due to its inductive electron-donating effect. Electrophilic attack on this ring would likely be directed to the 5-position, which is para to the activating methyl group and meta to the deactivating fluorine atom. However, this position is already substituted. The remaining open positions are C4 and C6. Position C4 is ortho to the activating methyl group and meta to the deactivating fluorine, while position C6 is ortho to the deactivating fluorine and meta to the activating methyl group. Therefore, electrophilic attack at C4 would be more favored over C6.

Unsubstituted Pyridine Ring: This ring is substituted at the 3-position by the 2-fluoro-3-methylpyridin-5-yl group. The electronic effect of this substituent will determine the preferred site of electrophilic attack on this second ring. The fluorinated pyridine ring is generally electron-withdrawing, which would deactivate the second pyridine ring towards electrophilic substitution. The preferred positions for electrophilic attack on a 3-substituted pyridine are typically the 2-, 4-, and 6-positions, with the exact regioselectivity depending on the nature of the substituent and reaction conditions.

A computational study on related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium revealed delocalization of cationic charge on the furanium moiety, suggesting that the pyridin-3-yl group can influence the electronic distribution within an attached ring system. nih.govresearchgate.net

Influence of the Bipyridine Linkage on Electrophilic Attack

Studies on substituted bipyridine complexes have shown that modifications to one pyridine ring can significantly impact the electronic properties and reactivity of the entire molecule. nih.govrsc.org For instance, the introduction of electron-donating or -withdrawing groups on one of the bipyridine rings in metal complexes alters their redox potentials, which is a measure of their electronic character. acs.orgresearchgate.net

Nucleophilic Substitution Reactions on the Fluorinated Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines, particularly those bearing a good leaving group like fluorine. beilstein-journals.org The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom, facilitates attack by nucleophiles. libretexts.org

Mechanism of Aromatic Nucleophilic Substitution (SNAr)

The SNAr mechanism typically proceeds via a two-step addition-elimination process. nih.govresearchgate.net

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine at C2), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.

Elimination of the leaving group: The aromaticity is restored by the departure of the leaving group (fluoride ion).

The rate-determining step is usually the initial attack of the nucleophile. libretexts.org Therefore, factors that stabilize the Meisenheimer complex will increase the reaction rate. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the excellent leaving group ability of fluorine in SNAr reactions. nih.gov

Recent studies have also proposed concerted SNAr mechanisms for some fluoroarenes, where bond formation and bond breaking occur in a single transition state, particularly with less activated aromatic systems. nih.gov

Role of Ring Nitrogen and Substituent Effects on Reactivity

The nitrogen atom in the pyridine ring plays a crucial role in activating the ring towards nucleophilic attack. Its electron-withdrawing nature helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, especially when the attack occurs at the 2- or 4-positions. libretexts.org

The substituents on the fluorinated pyridine ring also influence its reactivity:

Methyl Group (C3): As an electron-donating group, the methyl group at the 3-position will slightly decrease the rate of nucleophilic attack by increasing the electron density of the ring. However, its effect is generally less significant than the activating effect of the ring nitrogen. Studies on the radiofluorination of substituted 2-nitropyridines have shown that a methyl group at the 3-position does not prevent efficient nucleophilic substitution. nih.govepa.gov

Pyridin-3-yl Group (C5): The electronic effect of the pyridin-3-yl group at the 5-position will also modulate the reactivity. As a heteroaromatic substituent, it can act as either an electron-withdrawing or -donating group depending on the nature of the interaction. However, being at the meta position relative to the reaction center (C2), its resonance effects are minimized, and its influence will be primarily inductive.

The following table summarizes the expected effects of the substituents on the SNAr reactivity of the fluorinated pyridine ring.

| Substituent | Position | Electronic Effect | Influence on SNAr Rate |

|---|---|---|---|

| Fluorine | C2 | Good Leaving Group, Inductively Withdrawing | Increases |

| Nitrogen | Ring Atom | Inductively and Resonantly Withdrawing | Increases |

| Methyl | C3 | Inductively Donating | Slightly Decreases |

| Pyridin-3-yl | C5 | Inductively Withdrawing | Slightly Increases |

Oxidation and Reduction Reactions

Bipyridine systems are known to undergo both oxidation and reduction reactions, often involving the transfer of electrons to or from the π-system of the rings. The redox properties can be significantly tuned by the nature and position of substituents. acs.orgfrontiersin.orgnih.govnih.gov

Reduction: The reduction of bipyridines can lead to the formation of radical anions and dianions. nih.govnih.gov These reduced species have been extensively studied in the context of metal complexes. The reduction potentials of bipyridine and its derivatives are influenced by the electronic nature of the substituents. Electron-withdrawing groups make the reduction more favorable (less negative potential), while electron-donating groups make it less favorable (more negative potential). acs.orgnih.gov For this compound, the electron-withdrawing fluorine atom and the second pyridine ring would be expected to lower the reduction potential compared to an unsubstituted bipyridine.

A study on substituted Fe(II) polypyridine complexes showed a linear correlation between the reduction potentials and the Hammett parameters of the substituents. acs.org

Oxidation: The oxidation of bipyridines is generally more difficult than their reduction due to the electron-deficient nature of the pyridine rings. Oxidation typically involves the removal of an electron from the π-system. The presence of the electron-donating methyl group in this compound would make oxidation slightly easier compared to an unsubstituted bipyridine, while the electron-withdrawing fluorine and pyridin-3-yl groups would make it more difficult.

The oxidation of bipyridine ligands can also occur in the presence of strong oxidizing agents or when coordinated to a metal center. frontiersin.orgmdpi.com For instance, N-oxide functionalized bipyridines can be prepared through oxidation, which in turn significantly lowers the LUMO energy levels of the system, making them better electron acceptors. nih.gov

The following table provides a qualitative summary of the expected redox behavior of this compound based on the electronic effects of its substituents.

| Redox Process | Influence of Fluorine | Influence of Methyl Group | Influence of Pyridin-3-yl Group | Overall Expected Trend (vs. Bipyridine) |

|---|---|---|---|---|

| Reduction | Easier (Less Negative Potential) | More Difficult (More Negative Potential) | Easier (Less Negative Potential) | Likely easier to reduce |

| Oxidation | More Difficult (More Positive Potential) | Easier (Less Positive Potential) | More Difficult (More Positive Potential) | Likely more difficult to oxidize |

Chemoselective Oxidation of Methyl or Pyridine Nitrogen

The presence of two pyridine nitrogen atoms and a methyl group offers several potential sites for oxidation. The chemoselectivity of oxidation reactions on this compound is a critical consideration for its synthetic utility.

The two pyridine nitrogen atoms in the molecule possess different electronic environments. The nitrogen of the 2-fluoropyridine ring is rendered less basic and less nucleophilic due to the strong electron-withdrawing effect of the adjacent fluorine atom. In contrast, the nitrogen of the pyridin-3-yl substituent is more akin to that of unsubstituted pyridine. Consequently, in the presence of an oxidizing agent, selective N-oxidation is anticipated to occur preferentially at the more electron-rich nitrogen of the pyridin-3-yl ring. Studies on substituted pyridines have shown that electron-donating groups enhance the nucleophilicity of the pyridine nitrogen, making it more susceptible to oxidation, while electron-withdrawing groups have the opposite effect. In poly-heterocyclic systems, selective N-oxidation can often be achieved by exploiting these electronic differences. For instance, in molecules containing multiple amine sites, selective N-oxidation of a pyridine ring over more basic aliphatic amines can be achieved using an in situ protonation strategy coupled with an iminium salt organocatalyst. beilstein-journals.org

The methyl group at the 3-position is also a potential site for oxidation, which could lead to the corresponding alcohol, aldehyde, or carboxylic acid. The oxidation of methylpyridines (picolines) to their corresponding carboxylic acids is a known transformation, often requiring strong oxidizing agents and harsh reaction conditions. For example, the oxidation of methylpyridines to pyridine carboxylic acids can be achieved using halogen oxidizing agents in the presence of water and actinic radiation. tcichemicals.com However, achieving selective oxidation of the methyl group in the presence of two pyridine nitrogens, which are themselves susceptible to oxidation, presents a significant challenge. The reaction conditions would need to be carefully controlled to favor C-H activation of the methyl group over N-oxidation. The formation of pyridine N-oxides is often a competing reaction. In some cases, the N-oxide can be used as a handle to direct further functionalization before being subsequently removed. google.com

Given the electronic properties of this compound, a mild oxidizing agent would likely favor N-oxidation of the pyridin-3-yl nitrogen. More forceful conditions might lead to the oxidation of the methyl group or the less reactive 2-fluoropyridine nitrogen. The precise outcome would depend on the specific oxidant and reaction conditions employed.

Catalytic Hydrogenation and Other Reduction Strategies

The reduction of the pyridine rings in this compound can lead to the corresponding piperidine (B6355638) structures, which are valuable motifs in medicinal chemistry. Catalytic hydrogenation is a common method for this transformation. The hydrogenation of fluoropyridines, however, can be challenging due to the potential for hydrodefluorination, where the C-F bond is cleaved.

Research on the catalytic hydrogenation of fluoropyridines has shown that the choice of catalyst and reaction conditions is crucial to achieve chemoselective reduction of the pyridine ring while preserving the fluorine substituent. A simple and robust method for the cis-selective hydrogenation of fluoropyridines to (multi)fluorinated piperidines has been developed using a commercially available heterogeneous palladium catalyst. nih.gov This protocol demonstrates good tolerance for other heteroaromatic systems, suggesting that in the case of this compound, selective reduction of one or both pyridine rings could be achievable.

The presence of acid has been shown to be beneficial in the hydrogenation of fluorinated pyridines, as it protonates the substrate and the product, which can enhance the activity of the catalyst. For example, the combination of Pd(OH)₂ on carbon with aqueous HCl in methanol (B129727) has been found to be an effective system. nih.gov The general conditions for such hydrogenations often involve moderate to high pressures of hydrogen gas and reaction times ranging from several hours to a day.

Other reduction strategies for pyridine rings include the use of complex metal hydrides. However, these methods can sometimes lead to the reduction of other functional groups. The selective reduction of one pyridine ring over the other in this compound would be influenced by the electronic differences between the two rings. The more electron-deficient 2-fluoropyridine ring might be more susceptible to certain types of reduction.

Below is a table summarizing typical conditions for the catalytic hydrogenation of substituted fluoropyridines, which could be applicable to this compound.

| Catalyst | Solvent | Additive | Pressure (H₂) | Temperature | Time | Product | Ref. |

| 20 wt% Pd(OH)₂/C | MeOH | aq. HCl | 50 bar | RT | 16 h | Fluorinated Piperidine | nih.gov |

| 10% Pd/C | EtOH | - | 1 atm | RT | 24 h | Piperidine (potential defluorination) | - |

| Rh/C | Acetic Acid | - | 50 psi | RT | 12 h | Piperidine | - |

Functionalization at Peripheral Positions

Beyond the reactivity of the core pyridine rings, the peripheral positions of this compound, namely the ortho-positions and the methyl group, offer further opportunities for structural modification.

Directed Metalation and Lithiation at Ortho-Positions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position.

In this compound, both the pyridine nitrogen atoms and the fluorine atom can act as potential DMGs. The pyridine nitrogen is a well-established DMG, capable of directing lithiation to the C2 and C6 positions. However, in the case of the 2-fluoropyridine ring, the C2 position is already substituted with fluorine. The fluorine atom itself can also act as a directing group, although it is generally considered a weaker DMG compared to a pyridine nitrogen.

The lithiation of 2-fluoropyridines typically occurs at the C6 position, directed by the pyridine nitrogen. However, the presence of the methyl group at C3 could sterically hinder this approach. Alternatively, the fluorine atom could direct lithiation to the C3 position, but this is already occupied by the methyl group. Therefore, the most likely site for directed lithiation on the 2-fluoropyridine ring is the C4 position, which is ortho to the pyridin-3-yl substituent but not directly adjacent to a strong DMG within that ring.

On the pyridin-3-yl ring, the nitrogen atom can direct lithiation to the C2 and C4 positions. The C2 position is adjacent to the point of attachment to the other pyridine ring, which may introduce steric hindrance. The C4 position of the pyridin-3-yl ring is therefore a plausible site for functionalization via DoM.

The general protocol for DoM involves treating the substrate with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.

The table below outlines potential outcomes of directed lithiation on this compound based on the directing group.

| Directing Group | Position of Lithiation | Potential Electrophiles | Resulting Functional Group |

| N-atom (2-fluoropyridine) | C4 | CO₂, DMF, I₂ | Carboxylic acid, Aldehyde, Iodine |

| N-atom (pyridin-3-yl) | C2 or C4 | SiMe₃Cl, R-CHO | Silyl group, Secondary alcohol |

| Fluorine atom | Unlikely to be primary director | - | - |

Derivatization of the Methyl Group

The methyl group at the 3-position of the 2-fluoropyridine ring is another handle for functionalization. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyridine ring, making it susceptible to deprotonation by strong bases, followed by reaction with electrophiles.

One common derivatization is halogenation. The side-chain chlorination or fluorination of methylpyridines can be achieved under radical or ionic conditions. For instance, the reaction of 3-methylpyridine (B133936) with hydrogen fluoride (B91410) and chlorine in the liquid phase at elevated temperatures and pressures can yield 3-(trifluoromethyl)pyridine. google.com Similar conditions could potentially be applied to this compound to introduce fluorine atoms to the methyl group.

Alternatively, the methyl group can be functionalized through condensation reactions. Deprotonation with a strong base like LDA or a Grignard reagent can generate a nucleophilic species that can react with aldehydes or ketones to form new carbon-carbon bonds, leading to the corresponding alcohols after workup. These alcohols can then be further oxidized or transformed.

The presence of the fluorine atom at the 2-position will influence the acidity of the methyl protons. The electron-withdrawing nature of the fluorine would be expected to increase the acidity of the methyl protons, potentially facilitating their removal. However, the steric bulk of the adjacent fluorine and the pyridin-3-yl group at the 5-position could influence the approach of reagents.

The table below summarizes potential derivatization reactions of the methyl group.

| Reaction Type | Reagents | Conditions | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | 2-Fluoro-3-(bromomethyl)-5-(pyridin-3-yl)pyridine |

| Halogenation | HF, Cl₂ | High T, High P | 2-Fluoro-3-(trihalomethyl)-5-(pyridin-3-yl)pyridine |

| Condensation | 1. LDA, THF, -78 °C2. R-CHO | -78 °C to RT | 2-Fluoro-3-(2-hydroxyalkyl)-5-(pyridin-3-yl)pyridine |

| Oxidation | KMnO₄, heat | Aqueous, basic | 2-Fluoro-5-(pyridin-3-yl)pyridine-3-carboxylic acid |

Advanced Materials Science and Coordination Chemistry Applications

Ligand Design and Coordination Chemistry

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with specific geometries, stabilities, and reactive properties. The asymmetric nature of 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine, with its distinct electronic and steric features, makes it a compelling candidate for creating sophisticated coordination compounds.

Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes utilizing this compound as a ligand typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The nitrogen atoms of the two pyridine (B92270) rings act as donor sites, allowing the ligand to chelate to a metal center. Common metal ions used in conjunction with bipyridine-type ligands include transition metals such as ruthenium(II), iridium(III), platinum(II), and copper(I). rsc.orgrsc.orgrsc.org

For instance, the synthesis of an iridium(III) complex, a class of compounds widely explored for their phosphorescent properties, would typically involve the reaction of a bridged iridium(III) precursor, such as [Ir(ppy)2Cl]2 (where ppy is 2-phenylpyridine), with this compound in a high-boiling solvent like 2-ethoxyethanol. The resulting complex would likely have the general formula [Ir(ppy)2(this compound)]PF6.

Similarly, platinum(II) complexes can be synthesized by reacting K2PtCl4 with the ligand, followed by the introduction of other ligands if a mixed-ligand complex is desired. The choice of solvent and reaction conditions is crucial for obtaining high yields and pure products.

A representative synthetic scheme for a generic metal complex (MLCl2) is depicted below:

MCl2 + this compound → [M(this compound)Cl2]

Table 1: Representative Synthetic Conditions for Metal Complexes with Bipyridine-type Ligands

| Metal Precursor | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Product Type |

| [Ir(ppy)2Cl]2 | This compound | 2-Ethoxyethanol | 120-150 | 12-24 | Iridium(III) complex |

| K2PtCl4 | This compound | Water/Ethanol | 25-80 | 4-12 | Platinum(II) complex |

| CuI | This compound | Acetonitrile (B52724) | 80 | 6-18 | Copper(I) complex |

| Ru(bpy)2Cl2 | This compound | Ethanol/Water | Reflux | 8-16 | Ruthenium(II) complex |

This table presents typical, generalized conditions and may require optimization for the specific target compound.

Characterization of Coordination Modes and Geometries

Once synthesized, the metal complexes of this compound are characterized using a variety of spectroscopic and analytical techniques to determine their structure and bonding. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis absorption spectroscopy, and single-crystal X-ray diffraction.

Coordination Modes: this compound typically acts as a bidentate N,N'-chelating ligand, coordinating to the metal center through the nitrogen atoms of both pyridine rings. This forms a stable five-membered ring with the metal ion. rsc.org

Geometries: The coordination geometry around the metal center is dictated by the metal's preferred coordination number and the steric and electronic properties of the ligands.

Octahedral Geometry: For metals like iridium(III) and ruthenium(II), which favor a coordination number of six, complexes of the type [M(L)2(LL)]n+ (where L is a cyclometalating ligand and LL is this compound) will adopt a distorted octahedral geometry. nih.govwikipedia.org

Square Planar Geometry: Platinum(II) complexes, with a d⁸ electron configuration, commonly exhibit a square planar geometry. upce.cznih.gov

Tetrahedral Geometry: Copper(I) complexes often adopt a distorted tetrahedral geometry, especially with bulky ancillary ligands. nih.gov

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions. For instance, the M-N bond lengths can provide insight into the strength of the metal-ligand bond. The planarity of the bipyridine ligand can also be assessed, with deviations from planarity indicating steric strain within the complex. rsc.orgrsc.org

Investigation of Metal-Ligand Interactions and Stability Constants

The stability of metal complexes is a critical parameter, particularly for applications in sensing and catalysis. The stability of complexes containing this compound is influenced by several factors inherent to the ligand's structure.

Stability constants (log β) quantify the thermodynamic stability of a complex in solution. scispace.com These are typically determined using techniques such as potentiometric titration, spectrophotometric titration, or isothermal titration calorimetry. While specific stability constants for complexes of this compound are not widely reported in the literature, trends can be inferred from related systems. Generally, bipyridine ligands form highly stable complexes with many transition metals due to the chelate effect. scispace.comresearchgate.net

Table 2: Estimated Stability Constants (log β) for Bipyridine-type Complexes with Divalent Metal Ions in Aqueous Solution

| Metal Ion | Unsubstituted Bipyridine (log β) | Expected Trend for this compound |

| Cu(II) | ~8.1 | Slightly lower due to fluorine's electron-withdrawing effect |

| Ni(II) | ~7.0 | Slightly lower due to fluorine's electron-withdrawing effect |

| Zn(II) | ~5.0 | Slightly lower due to fluorine's electron-withdrawing effect |

| Fe(II) | ~4.2 | Slightly lower due to fluorine's electron-withdrawing effect |

Note: These are generalized values for unsubstituted bipyridine to provide a comparative context. The actual values for the target ligand will depend on specific experimental conditions.

Optoelectronic Material Potential

Substituted bipyridines are integral components in the development of optoelectronic materials, particularly for applications in organic light-emitting diodes (OLEDs). The ability to tune the photophysical properties of metal complexes through ligand modification is a key advantage.

Exploration of Photophysical Properties for Light-Emitting Applications (e.g., OLEDs)

Metal complexes of this compound, especially with heavy metals like iridium(III) and platinum(II), are expected to exhibit phosphorescence. This is due to the strong spin-orbit coupling induced by the heavy metal, which facilitates intersystem crossing from the singlet excited state to the triplet excited state, from which light emission (phosphorescence) occurs. This process allows for the harvesting of both singlet and triplet excitons generated in an OLED, leading to high internal quantum efficiencies. nih.govupce.cz

The photophysical properties of interest include:

Absorption and Emission Wavelengths: These are typically measured using UV-Vis and photoluminescence spectroscopy. The absorption spectra are characterized by ligand-centered (π-π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region. rsc.orgmdpi.com The emission wavelength determines the color of the emitted light.

Photoluminescence Quantum Yield (PLQY): This measures the efficiency of the conversion of absorbed photons to emitted photons.

Phosphorescence Lifetime: This is the duration of the phosphorescent emission, which is typically in the microsecond range for iridium(III) and platinum(II) complexes. mdpi.com

The fluorine and methyl substituents on the ligand are expected to play a significant role in tuning these properties.

Structure-Property Relationships for Tunable Luminescence

The relationship between the molecular structure of the ligand and the resulting photophysical properties of the metal complex is a central theme in the design of new luminescent materials.

Effect of the Fluorine Atom: The introduction of a fluorine atom, a strong electron-withdrawing group, is a common strategy to blue-shift the emission of phosphorescent complexes. The fluorine atom lowers the energy of the highest occupied molecular orbital (HOMO), which is often located on the metal and the cyclometalating ligand in an iridium complex, thereby increasing the HOMO-LUMO energy gap and resulting in higher-energy (bluer) emission. rsc.org

Effect of the Methyl Group: The methyl group is a weak electron-donating group. Its effect on the emission color is generally less pronounced than that of a fluorine atom but can contribute to fine-tuning of the electronic properties. Steric hindrance from the methyl group can also influence the geometry of the complex, which in turn can affect its photophysical properties. nih.gov

Effect of the Pyridin-3-yl Group: The additional pyridine ring extends the π-conjugated system of the ligand. This can influence the energy of the ligand-based orbitals and potentially lead to a red-shift in the emission compared to a simple phenyl-substituted bipyridine. It also introduces another potential site for functionalization.

By carefully balancing these electronic and steric effects, the luminescence of metal complexes with this compound can be tuned across the visible spectrum.

Table 3: Predicted Photophysical Properties of a Hypothetical [Ir(ppy)₂L]⁺ Complex (L = this compound)

| Property | Predicted Value/Range | Rationale |

| Absorption (MLCT) | 400-450 nm | Typical for iridium(III) bipyridine complexes. |

| Emission Maximum | 500-550 nm (Green-Yellow) | Blue-shifting effect of fluorine may be counteracted by the extended conjugation of the pyridin-3-yl group. |

| PLQY | 0.2 - 0.6 | Dependent on the rigidity of the complex and solvent environment. |

| Phosphorescence Lifetime | 1-5 µs | Characteristic of phosphorescent iridium(III) complexes. mdpi.com |

This table provides estimated values based on known structure-property relationships for similar iridium(III) complexes and serves as a predictive guide. rsc.orgpku.edu.cn

Catalytic Applications in Organic Transformations

The catalytic utility of pyridine-based ligands is well-established in a myriad of organic transformations. Pyridine and its derivatives are integral to the design of homogeneous catalysts, where they can modulate the electronic and steric environment of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. Given the structural features of this compound, it is plausible to hypothesize its involvement in various catalytic processes.

Design and Synthesis of Homogeneous or Heterogeneous Catalysts

The synthesis of catalysts, whether homogeneous or heterogeneous, is fundamentally dependent on the interaction between a metal precursor and a ligand. For this compound, the nitrogen atoms in both pyridine rings offer potential coordination sites for a variety of transition metals, including but not limited to palladium, platinum, rhodium, and copper.

Homogeneous Catalysts: The formation of homogeneous catalysts would involve the reaction of this compound with a soluble metal salt in an appropriate solvent. The resulting metal complex, where the fluorinated bipyridine acts as a ligand, could then be employed in solution-phase catalysis. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, would be critical in tuning the catalytic activity of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, such electronic modulation can significantly impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Heterogeneous Catalysts: For the development of heterogeneous catalysts, this compound could be immobilized on a solid support, such as silica, alumina, or a polymer resin. This could be achieved by introducing a functional group onto the pyridine ring that can covalently bind to the support. The resulting supported ligand would then be treated with a metal precursor to generate the heterogeneous catalyst. This approach offers the advantages of easy catalyst separation and recycling. Research on related fluorinated pyridines has demonstrated the feasibility of creating such supported catalysts for reactions like hydrogenation.

A hypothetical synthetic scheme for a palladium-based homogeneous catalyst is presented below:

| Reactant 1 | Reactant 2 | Metal Precursor | Potential Catalyst |

| This compound | - | Pd(OAc)₂ | Bis(this compound)palladium(II) acetate |

Mechanistic Probes of Catalytic Cycles

The unique structural and electronic features of this compound could be leveraged to probe the mechanisms of catalytic cycles. The fluorine atom, in particular, can serve as a sensitive NMR probe (¹⁹F NMR) to monitor changes in the electronic environment of the ligand upon coordination to a metal and during the catalytic process.

By studying the spectroscopic changes of a catalyst containing this ligand during a reaction, valuable insights into the formation of key intermediates, the catalyst's resting state, and the kinetics of individual steps within the catalytic cycle could be obtained. For example, in a Suzuki-Miyaura cross-coupling reaction, one could potentially observe the coordination of the reactants to the metal center and the subsequent formation of the cross-coupled product through changes in the chemical shifts and coupling constants in the ¹H, ¹³C, and ¹⁹F NMR spectra.

Ligand-Based Catalytic Activity Enhancement

The substituents on the pyridine rings of this compound are expected to play a crucial role in enhancing catalytic activity. The strategic placement of the fluorine and methyl groups can influence the ligand's σ-donating and π-accepting properties, which in turn dictates the reactivity of the coordinated metal center.

The electron-withdrawing nature of the fluorine atom can make the metal center more electrophilic, which can be beneficial for certain catalytic steps, such as nucleophilic attack on a coordinated substrate. Conversely, the electron-donating methyl group can increase the electron density on the metal, potentially promoting oxidative addition. This electronic tug-of-war within the ligand could lead to a fine-tuning of the catalyst's performance that might not be achievable with simpler pyridine ligands.

Furthermore, the steric bulk of the methyl group and the pyridin-3-yl substituent can influence the coordination geometry around the metal center, creating a specific chiral environment that could be exploited for asymmetric catalysis. The bidentate coordination of the two pyridine rings can also provide enhanced stability to the metal complex, preventing catalyst decomposition and leading to higher turnover numbers.

The table below summarizes the potential effects of the substituents on catalytic activity:

| Substituent | Position | Electronic Effect | Potential Impact on Catalysis |

| Fluoro | 2 | Electron-withdrawing | Enhances electrophilicity of the metal center |

| Methyl | 3 | Electron-donating | Increases electron density on the metal center |

| Pyridin-3-yl | 5 | π-system | Influences ligand conformation and potential for secondary interactions |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine will likely focus on greener and more efficient methodologies that prioritize sustainability and atom economy. Current synthetic strategies for similar biaryl compounds often rely on traditional cross-coupling reactions which, while effective, can generate significant waste.